5-Amino-2-(methylsulfanyl)benzoic acid
Description
5-Amino-2-(methylsulfanyl)benzoic acid is a benzoic acid derivative featuring an amino group (-NH2) at the 5th position and a methylsulfanyl (-SCH3) group at the 2nd position on the aromatic ring. The methylsulfanyl substituent is electron-donating, which influences the compound's acidity, solubility, and reactivity.
Properties
IUPAC Name |
5-amino-2-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYKRHYDNFARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297105 | |
| Record name | 5-Amino-2-(methylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70290-39-0 | |
| Record name | 5-Amino-2-(methylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70290-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-(methylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-(methylsulfanyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(methylsulfanyl)benzoic acid typically involves the introduction of the amino and methylsulfanyl groups onto the benzene ring. One common method involves the nitration of 2-(methylsulfanyl)benzoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and a reducing agent such as iron or tin in hydrochloric acid for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron or tin in hydrochloric acid is used for reducing nitro groups.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
5-Amino-2-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular properties, and applications of 5-Amino-2-(methylsulfanyl)benzoic acid and related compounds:
Key Differences in Physicochemical Properties
- Acidity: The methylsulfanyl group (-SCH3) in the target compound is less electron-withdrawing than sulfonyl (-SO2CH3) or sulfonic acid (-SO3H) groups in analogs. This results in a higher pKa (i.e., weaker acidity) compared to 2-Amino-4-(methylsulfonyl)benzoic acid or 5-Amino-2-phenylbenzenesulfonic acid .
- Solubility: The hydrochloride salt of 5-Amino-2-((methylsulphonyl)oxy)benzoic acid () likely exhibits enhanced water solubility compared to the free acid form of the target compound .
- Thermal Stability: 5-Amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid has a melting point of 223–226°C and a predicted boiling point of 452.1°C, suggesting higher thermal stability than the target compound, though direct data for the latter are unavailable .
Biological Activity
5-Amino-2-(methylsulfanyl)benzoic acid, also known as 5-Amino-2-(methylthio)benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₉NO₂S
- IUPAC Name : this compound
- CAS Number : 70290-39-0
The compound features an amino group and a methylsulfanyl group attached to a benzoic acid structure, which is essential for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , primarily through its interaction with anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are crucial in the survival of cancer cells, making them attractive targets for therapeutic intervention.
A study demonstrated that derivatives of benzoic acid, including those similar to this compound, showed equipotent binding to Mcl-1 and Bfl-1 with K_i values around 100 nM, indicating potential for development as dual inhibitors . The compound's ability to induce apoptosis in cancer cell lines dependent on these proteins highlights its therapeutic potential.
The mechanism of action involves the inhibition of specific enzymes or receptors associated with cell survival pathways. By binding to Mcl-1 and Bfl-1, it disrupts their function, leading to increased apoptosis in cancer cells. The structural characteristics of the compound contribute to its binding affinity and selectivity towards these targets.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzoic acid scaffold can significantly influence its potency and selectivity.
Key Findings:
- Substituent Effects : The presence of the methylsulfanyl group at the 2-position enhances binding affinity compared to other substituents like methoxy or halogen groups.
- Positioning of Functional Groups : Variations in the positioning of amino groups affect the overall activity against targeted proteins.
Study 1: Dual Inhibitor Development
In a study focusing on dual inhibitors targeting Mcl-1 and Bfl-1, compounds based on the benzoic acid scaffold were synthesized. The results indicated that modifications similar to those found in this compound resulted in improved binding affinities and selective cytotoxicity against lymphoma cells .
| Compound | K_i (nM) | Target |
|---|---|---|
| Compound 24 | 100 | Mcl-1 |
| Compound 24 | 100 | Bfl-1 |
| This compound | TBD | TBD |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds showed promising results against various bacterial strains. The presence of the methylsulfanyl group was linked to enhanced antimicrobial efficacy, suggesting a broad spectrum of biological activities beyond anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
